molecular formula C5H5NO3 B3322690 2-Aminofuran-3-carboxylic acid CAS No. 1513644-20-6

2-Aminofuran-3-carboxylic acid

Cat. No.: B3322690
CAS No.: 1513644-20-6
M. Wt: 127.1 g/mol
InChI Key: BEVNSWARHYDKPN-UHFFFAOYSA-N
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Description

2-Aminofuran-3-carboxylic acid is an organic compound with the molecular formula C5H5NO3. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminofuran-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of furan with an amino compound under specific conditions. For instance, the reaction of furan with ammonia or an amine in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Aminofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antibacterial and antifungal properties.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-aminofuran-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 2-Aminofuran-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-aminofuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVNSWARHYDKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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